

Chemical Identity and Physicochemical Properties

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Compound of Interest

Compound Name: 6,7-Dinitroquinoxaline

CAS No.: 68836-13-5

Cat. No.: B13786777

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Before designing an assay, one must understand the physical constraints of the pharmacological agent. DNQX is a quinoxaline derivative, and its core physicochemical parameters dictate how it must be handled, stored, and dissolved to ensure reproducible experimental outcomes[1].

Table 1: Core Physicochemical Properties of DNQX

Property	Value	Clinical/Experimental Significance
CAS Number	2379-57-9	Universal identifier for sourcing high-purity (>98%) anhydrous forms[2].
Molecular Weight	252.14 g/mol	Critical for precise molarity calculations during stock solution preparation[3].
Molecular Formula	C8H4N4O6	Dictates the compound's high electronegativity and receptor binding affinity[4].
Solubility (Water)	< 0.1 mg/mL (Insoluble)	Requires an organic solvent (DMSO) or the use of a water-soluble disodium salt variant for aqueous buffers[1].
Solubility (DMSO)	≥ 35 mg/mL (~138.8 mM)	Allows for highly concentrated stock solutions (e.g., 50 mM) to minimize solvent toxicity in final ACSF dilutions[1].

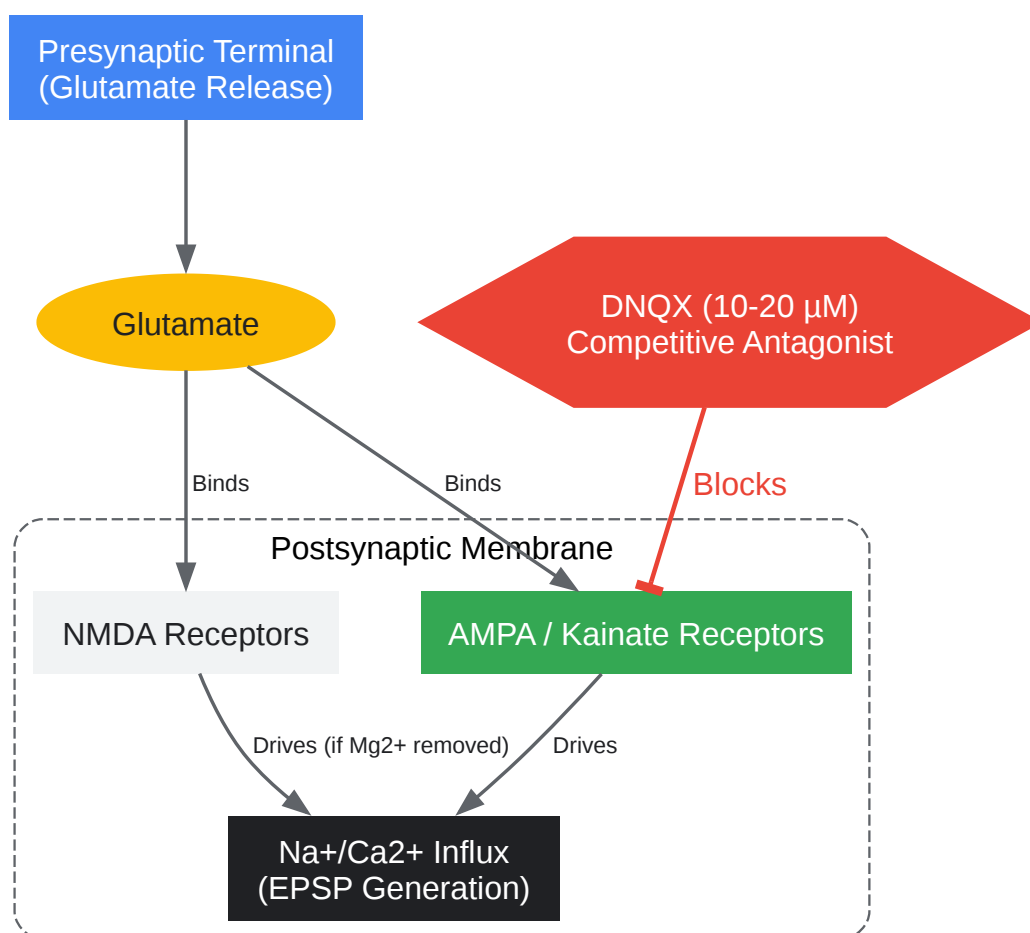
Scientific Insight (Causality): The molecular weight of 252.14 g/mol is standard for the free base form of DNQX[5]. When calculating dilutions, always verify whether you have purchased the free base or the disodium salt, as the salt form will have a higher molecular weight and different solubility profile. Furthermore, DMSO is highly hygroscopic. If a DMSO stock of DNQX absorbs atmospheric moisture, the local dielectric constant changes, causing the highly lipophilic DNQX to precipitate out of solution. This results in an unknown working concentration and failed receptor blockade[1].

Mechanism of Action: AMPA and Kainate Receptor Antagonism

DNQX competitively binds to the glutamate recognition site on AMPA and kainate receptors. The IC₅₀ values are approximately 0.5 μM for AMPA receptors and 0.1–2.0 μM for kainate

receptors[4]. By occupying these sites, DNQX prevents the binding of endogenous glutamate, thereby inhibiting the rapid influx of Na⁺ that typically generates the early phase of excitatory postsynaptic potentials (EPSPs)[6].

Crucially, DNQX exhibits a dose-dependent selectivity profile. While it is highly selective for non-NMDA receptors at concentrations between 10 μM and 20 μM, exceeding 20 μM can lead to off-target antagonism at the glycine-binding site of the NMDA receptor[6]. This causality dictates our experimental concentration limits: to isolate NMDA currents without artificially depressing them, the applied concentration of DNQX must strictly remain ≤ 20 μM.



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Mechanism of DNQX blockade at postsynaptic AMPA/Kainate receptors.

Experimental Methodology: In Vitro Electrophysiology Workflow

To study NMDA receptor kinetics or to validate the presence of specific synaptic pathways, researchers must isolate the NMDA-mediated component of the EPSC from the much larger, faster AMPA-mediated component[7]. The following self-validating protocol details how to achieve this using DNQX.

Phase 1: Preparation of Solutions

- Stock Solution (50 mM): Weigh exactly 12.61 mg of DNQX (MW: 252.14 g/mol) [3]. Dissolve in 1.0 mL of anhydrous, newly opened DMSO [1].
 - Causality: Using a high concentration (50 mM) ensures that when diluted to the working concentration (10 μ M), the final DMSO concentration in the bath is only 0.02% (v/v). DMSO concentrations above 0.1% can alter membrane fluidity and baseline electrophysiological properties.
- Aliquot and Store: Aliquot the stock into tightly sealed, light-protected microcentrifuge tubes and store at -20°C (stable for up to 1 year) [1]. Avoid repeated freeze-thaw cycles which degrade the compound.
- Working Solution (10 μ M): On the day of the experiment, thaw one aliquot and dilute 1:5000 into oxygenated Artificial Cerebrospinal Fluid (ACSF).

Phase 2: Slice Preparation and Baseline Recording

- Slice Preparation: Prepare acute brain slices (e.g., hippocampus or neocortex) in ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting buffer [7]. Transfer to a holding chamber with standard ACSF and incubate at 32°C for 1 hour.
- Whole-Cell Patch Clamp: Transfer a slice to the recording chamber. Establish a whole-cell patch-clamp configuration on the target neuron (e.g., Layer V pyramidal neuron) [3].
- Baseline EPSCs: Evoke EPSCs using a stimulating electrode placed in the afferent pathway. Record the baseline mixed EPSC (AMPA + NMDA) while holding the cell at -70 mV. At this

potential, extracellular Mg²⁺ blocks the NMDA receptor pore, meaning the recorded inward current is almost entirely AMPA-mediated[6].

Phase 3: DNQX Wash-In and NMDA Isolation

- Wash-In: Begin perfusing the slice with ACSF containing 10 μM DNQX.
 - Validation Check: Within 5–10 minutes, the fast inward EPSC at -70 mV should completely disappear, confirming successful AMPA/kainate receptor blockade[3].
- Remove Mg²⁺ Block: To reveal the isolated NMDA current, either depolarize the neuron to +40 mV (to electrostatically repel the Mg²⁺ block) or switch to a Mg²⁺-free ACSF solution[6].
- Record Isolated Current: The remaining slow-kinetics current is the isolated NMDA EPSC. This can be further validated by applying a selective NMDA antagonist like D-AP5 (50 μM), which should abolish the remaining current entirely[7].



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Step-by-step electrophysiological workflow for isolating NMDA currents using DNQX.

References

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